molecular formula C11H16ClN3O4S B1407801 1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride CAS No. 1158206-68-8

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride

Cat. No. B1407801
M. Wt: 321.78 g/mol
InChI Key: KGWBWIKZYNGMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride is a chemical compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis and functionalization have been published .

Scientific Research Applications

Synthesis of Cyclic Compounds

Research has emphasized the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the versatility of derivatives in organic syntheses and pharmaceutical industry applications. Key developments include sequential Nicholas and Pauson-Khand reactions, multifunctional click cycloalkyne agents, and improvements in intramolecular Pauson-Khand reaction methodologies. These advancements underscore the potential of sulfonamide or sultam-based functional molecules in drug discovery and synthesis (Kyosuke Kaneda, 2020).

Nucleophilic Aromatic Substitution Reactions

The nucleophilic aromatic substitution reactions involving piperidine with nitrobenzene derivatives have been quantitatively analyzed, offering insights into the mechanism and kinetics of these reactions. This work provides foundational knowledge for understanding the behavior of similar compounds in organic synthesis, particularly highlighting the role of nitro groups in facilitating nucleophilic substitution without the need for base or acid catalysis (F. Pietra & D. Vitali, 1972).

Role in Nitrosamine Formation

Studies have shown the relevance of certain amines, including piperidine derivatives, as precursors to carcinogenic N-nitroso compounds. Research into the conversion of trimethylamine-N-oxide and other amines in foods highlights the significant role of dietary amines in the formation of these compounds, which have implications for understanding the chemical basis of food safety and the potential carcinogenicity of certain food components (J. K. Lin, 1986).

Biogenic Amines and Nitrosamine Formation in Fish

The research on biogenic amines in fish has implications for understanding intoxication, spoilage, and the formation of nitrosamines. Studies have demonstrated the significant role of biogenic amines as indicators of fish safety and quality, and their involvement in nitrosamine formation, pointing towards the need for managing these compounds in food safety protocols (I. A. Bulushi et al., 2009).

Oxidation Reactions and Drinking Water Treatment

Investigations into the oxidation reactions of organic compounds by strong oxidants like chlorine and ozone in drinking water treatment have revealed the formation of by-products, including those involving amine/amide functions. These findings contribute to the understanding of water treatment processes and underscore the importance of minimizing oxidizable impurities to reduce the presence of potentially harmful by-products in drinking water (R. Rice & M. Gomez-Taylor, 1986).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.

properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c12-9-5-7-13(8-6-9)19(17,18)11-3-1-10(2-4-11)14(15)16;/h1-4,9H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWBWIKZYNGMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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